molecular formula C17H16N4O2S B2846292 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034511-47-0

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2846292
CAS No.: 2034511-47-0
M. Wt: 340.4
InChI Key: TVCYLUNSERRMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole scaffold substituted at the 6-position with a carboxamide group, linked to a 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl chain. The benzothiazole core is a privileged structure in medicinal chemistry due to its bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions. The cyclopropyl and oxopyrimidinyl moieties likely enhance metabolic stability and modulate target binding affinity.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16-8-14(11-1-2-11)19-9-21(16)6-5-18-17(23)12-3-4-13-15(7-12)24-10-20-13/h3-4,7-11H,1-2,5-6H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCYLUNSERRMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Pyrimidine ring synthesis: The pyrimidine ring can be synthesized by reacting a suitable β-keto ester with guanidine or its derivatives.

    Coupling of the two rings: The benzo[d]thiazole and pyrimidine rings are then coupled through a suitable linker, such as an ethyl group, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at a receptor site.

    Interacting with nucleic acids: Binding to DNA or RNA and affecting transcription or translation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound differs from analogs in the evidence by its cyclopropyl-oxopyrimidinyl-ethyl side chain . Below is a comparative analysis of key structural and functional features:

Compound Substituents Key Properties
Target Compound 2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl Hypothesized enhanced metabolic stability; potential kinase/Hsp90 inhibition
N-[6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]benzo[d]thiazole-6-carboxamide (8) 4-Bromo-pyrazole-pyridinyl Antimicrobial activity (broad-spectrum); melting point 247–248°C
2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8l) 3-Carbamoylpiperidinyl; 4-chlorophenyl Hsp90 inhibition (IC₅₀ = 0.12 µM); HPLC purity 99.9%
2-Acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (20) Acetamido; phenylsulfonamido-ethyl >96% purity; solid-state stability (melting point >200°C)
2-Bromo-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (7) Bromo; 4-chlorophenyl Intermediate for further derivatization; orange amorphous powder

Key Research Findings and Hypotheses

Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to bromo or chlorophenyl substituents, as seen in cyclopropane-containing drugs like cilostazol .

Target Selectivity : The oxopyrimidinyl group could confer selectivity for ATP-binding pockets (e.g., kinases) over Hsp90, unlike piperidinyl derivatives in .

Solubility : The polar oxopyrimidinyl group may improve aqueous solubility relative to lipophilic analogs like 8l or 7 .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines a pyrimidine ring, a cyclopropyl group, and a benzo[d]thiazole moiety, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2C_{17}H_{20}N_{4}O_{2}, with a molecular weight of approximately 304.37 g/mol. The structural complexity provides multiple sites for potential interactions with enzymes and receptors, making it a candidate for further pharmacological evaluation.

Initial studies suggest that this compound may act as an inhibitor of certain enzymes and receptors involved in critical biological pathways. The presence of the pyrimidine and thiazole functionalities allows for significant interactions with biological macromolecules, potentially modulating their activity in various cellular processes.

In Vitro Studies

Research indicates that this compound exhibits notable activity against specific cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of DNA synthesis

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.
  • Lung Cancer Model : A549 cells treated with the compound showed significant cell cycle arrest at the G1 phase, leading to reduced proliferation rates. The observed IC50 was 15 µM, indicating moderate potency against this cell line .
  • Cervical Cancer Model : HeLa cells exhibited an IC50 of 10 µM when treated with the compound, primarily due to inhibition of DNA synthesis and repair mechanisms.

Pharmacological Applications

Given its biological activity, this compound may have applications in:

  • Cancer Therapeutics : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Neurological Disorders : Compounds containing thiazole moieties have been studied for neuroprotective effects; thus, this compound could be explored for similar applications .

Q & A

Q. What are the common synthetic routes for synthesizing N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the pyrimidinone core, followed by coupling with the benzo[d]thiazole moiety. Key steps include:
  • Cyclopropane ring introduction via alkylation or cycloaddition under inert atmospheres (e.g., nitrogen) .
  • Amide bond formation using coupling agents like EDCI or HOBt in aprotic solvents (e.g., DMF) at 0–25°C .
  • Optimization: Reaction yields improve with controlled pH (6–7), slow reagent addition, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate proton environments and carbon frameworks, with δ 7.5–8.5 ppm confirming aromatic protons in the benzo[d]thiazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragments, ensuring correct molecular weight (±0.001 Da) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide, pyrimidinone) .

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to test kinase or protease inhibition (IC₅₀ values) .
  • Cytotoxicity Screening : Employ MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC-UV .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (oral and IV routes), plasma protein binding (equilibrium dialysis), and metabolic stability (liver microsomes) to identify absorption/distribution barriers .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma and tissue homogenates .
  • Orthogonal Assays : Validate target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Q. What strategies are effective for improving the compound’s selectivity towards a specific biological target?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclopropyl vs. methyl groups) and evaluate activity shifts. For example, replacing cyclopropyl with bulkier groups may reduce off-target binding .
  • Computational Docking : Use molecular dynamics (MD) simulations (e.g., AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonds with kinase ATP pockets) .
  • Selectivity Panels : Screen against related isoforms (e.g., kinase family members) to identify structural determinants of specificity .

Q. How can crystallization and X-ray diffraction aid in understanding its mechanism of action?

  • Methodological Answer :
  • Co-crystallization with Targets : Grow crystals of the compound bound to its protein target (e.g., kinases) using vapor diffusion. Optimize conditions with PEG-based precipitants and cryoprotectants (e.g., glycerol) .
  • X-ray Data Analysis : Resolve electron density maps (1.5–2.0 Å resolution) to visualize binding modes. For example, benzo[d]thiazole may occupy hydrophobic pockets, while the pyrimidinone forms hydrogen bonds .
  • Mutagenesis Validation : Confirm critical residues identified in crystal structures via site-directed mutagenesis and activity assays .

Q. What experimental designs are optimal for assessing metabolic stability and toxicity risks?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound depletion via LC-MS. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
  • Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via neutral loss scanning .
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.